molecular formula C10H6FN5S B1451185 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082499-62-4

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B1451185
CAS No.: 1082499-62-4
M. Wt: 247.25 g/mol
InChI Key: GNYCUKVDQKPILP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a useful research compound. Its molecular formula is C10H6FN5S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

1,2,3-Triazole-Containing Hybrids

These compounds, including 1,2,3-triazole and 1,2,4-triazole moieties, show promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This includes potential uses in combating Staphylococcus aureus infections, highlighting the significance of triazole-containing hybrids as novel anti-S. aureus agents due to their dual or multiple antibacterial mechanisms of action (Li & Zhang, 2021).

Anti-inflammatory and Antiviral Properties

Pharmacophore Design for Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, related to the pyrimidine structure, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are important for reducing proinflammatory cytokine release, showcasing the utility of pyrimidine-imidazole hybrids in designing anti-inflammatory drugs (Scior et al., 2011).

Synthetic Methodologies and Chemical Properties

Advances in Triazole Synthesis

Eco-friendly methods for the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures have been explored. This highlights the importance of 1,2,3-triazoles in drug development and the continuous search for more efficient and sustainable synthetic routes (de Souza et al., 2019).

Optoelectronic and Material Applications

Functionalized Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of pyrimidine structures beyond biological activity (Lipunova et al., 2018).

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering their function . This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its biological effects. Additionally, it can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates and exerts its biological effects. Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body and prolongs its half-life.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

3-(3-fluorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5S/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYCUKVDQKPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 2
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 4
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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